Aniracetam

Nootropic NMDA receptor modulation Cognition enhancement

Aniracetam delivers dual AMPA receptor positive allosteric modulation and high-affinity NMDA receptor modulation (EC₅₀ ≤ 0.1 µM)—a pharmacological signature unavailable with piracetam. ~100% oral bioavailability, driven by its lipophilic anisoyl group, and active metabolite N-anisoyl-GABA (enhancing dopamine/serotonin release) ensure robust CNS penetration. Clinically validated superiority over piracetam in dementia trials confirms translational relevance. Require ≥98% purity for reproducible glutamatergic research.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 72432-10-1
Cat. No. B1664956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniracetam
CAS72432-10-1
Synonyms1-(4-methoxybenzoyl)-2-pyrrolidinone
1-anisoyl-2-pyrrolidinone
aniracetam
Ro 13-5057
Ro-13-5057
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCCC2=O
InChIInChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3
InChIKeyZXNRTKGTQJPIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aniracetam 72432-10-1: A Lipid-Soluble Ampakine Nootropic with Potent Glutamatergic Modulation


Aniracetam (CAS 72432-10-1) is a synthetic nootropic compound belonging to the racetam class, characterized by its lipid-soluble nature and purported cognitive-enhancing effects [1]. It functions primarily as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby slowing receptor desensitization and prolonging excitatory neurotransmission [2]. Additionally, aniracetam has been shown to modulate N-methyl-D-aspartate (NMDA) receptor function and influence monoaminergic neurotransmission, effects that may be mediated by its major metabolites [3].

Why Piracetam and Oxiracetam Cannot Be Directly Substituted for Aniracetam


Despite sharing a pyrrolidinone core structure with other racetams, aniracetam possesses distinct physicochemical and pharmacological properties that preclude direct substitution. Its lipophilic nature, conferred by an anisoyl group, results in approximately 100% oral bioavailability and efficient penetration of the blood-brain barrier, contrasting sharply with the hydrophilic nature of piracetam [1]. More critically, aniracetam exhibits a dual mechanism of action, serving as both a potent AMPA receptor modulator and a high-affinity NMDA receptor functional modulator, with its major metabolite, N-anisoyl-GABA, contributing significantly to its overall pharmacological profile by enhancing dopamine and serotonin release [2]. These combined properties create a unique pharmacological signature that is not replicated by other racetams, making blind substitution scientifically unsound.

Quantitative Evidence for the Differentiation of Aniracetam from Closest Analogs


Aniracetam Exhibits Superior Potency in Attenuating NMDA Receptor Antagonism Compared to Cyclothiazide and 1-BCP

In a 'kynurenate test' biochemical assay using rat hippocampal slices, aniracetam attenuated the antagonism of NMDA-evoked [³H]noradrenaline release by kynurenic acid with an EC₅₀ of ≤0.1 μM. This is approximately 10 times more potent than cyclothiazide (EC₅₀ ≈ 1 μM) and 100 times more potent than 1-BCP (EC₅₀ ≈ 10 μM) in the same assay [1]. This indicates a uniquely high affinity for modulating NMDA receptor function compared to other AMPA receptor modulators.

Nootropic NMDA receptor modulation Cognition enhancement

Aniracetam Demonstrates Greater Efficacy than Piracetam in a Clinical Trial for Senile Dementia

A 6-month, double-blind, randomized clinical trial involving 115 patients with mild to moderate senile dementia of the Alzheimer type directly compared aniracetam and piracetam. The aniracetam group demonstrated statistically significant improvements over the majority of psychobehavioural parameters used to assess efficacy [1]. In a separate 6-month trial, aniracetam at a dose of 1500 mg/day was found to be more effective than piracetam at a dose of 2400 mg/day in 8 out of 18 cognitive tests [2]. This suggests a superior therapeutic index in this patient population.

Senile dementia Cognitive disorders Clinical trial

Aniracetam Effectively Antagonizes Scopolamine-Induced Cognitive Deficits, Demonstrating Superior Efficacy to Piracetam

In a double-blind, placebo-controlled study using a scopolamine-induced cognitive impairment model in healthy volunteers, oral aniracetam at a dose of 1500 mg was able to significantly antagonize decrements on both memory and information processing tasks. In contrast, piracetam at a dose of 2400 mg did not produce statistically significant antagonism of these decrements [1]. This demonstrates a clear and quantifiable advantage of aniracetam in reversing cholinergic-mediated cognitive dysfunction.

Nootropic Cholinergic blockade Memory enhancement

Aniracetam Displays High Oral Bioavailability and a Distinct Pharmacokinetic Profile

Aniracetam is characterized by high lipid solubility, which contributes to its approximately 100% oral bioavailability [1]. This is in contrast to piracetam, which is hydrophilic and exhibits lower and more variable absorption. Following a single oral dose of 400 mg in humans, aniracetam is rapidly absorbed with a Tₘₐₓ of approximately 0.4 hours and a plasma elimination half-life (t½) of 0.47-0.49 hours [2]. Its rapid metabolism to active metabolites, such as N-anisoyl-GABA, contributes to its overall pharmacological effect [3].

Pharmacokinetics Bioavailability Lipophilicity

Defined Research and Clinical Application Scenarios for Aniracetam Based on Differentiating Evidence


In Vivo and In Vitro Studies Investigating Glutamatergic Modulation for Cognitive Enhancement

Aniracetam's high potency at NMDA receptors (EC₅₀ ≤ 0.1 µM) and its dual modulation of AMPA and NMDA receptors make it an ideal tool for studying glutamatergic mechanisms underlying learning and memory [1]. Its efficacy in reversing scopolamine-induced deficits further validates its utility in models of cholinergic and glutamatergic dysfunction [2].

Clinical Trials for Cognitive Impairment and Senile Dementia

The direct clinical evidence showing aniracetam's superiority over piracetam in improving psychobehavioural parameters and cognitive test scores in patients with senile dementia provides a strong rationale for its selection as an active comparator or investigational drug in clinical trials targeting cognitive decline [1][2].

Pharmacokinetic and Metabolism Studies of Lipophilic Nootropics

With its approximately 100% oral bioavailability and rapid conversion to active metabolites like N-anisoyl-GABA, aniracetam serves as a prototypical compound for studying the impact of lipophilicity on CNS drug delivery and the contribution of active metabolites to overall pharmacodynamic effects [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aniracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.